2-Amino-2-(quinolin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(quinolin-3-yl)ethan-1-ol is an organic compound that features a quinoline ring attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(quinolin-3-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with aminoethanol. One common method includes the condensation of quinoline-3-carbaldehyde with aminoethanol under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(quinolin-3-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products:
Oxidation: Quinoline-3-carbaldehyde or quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(quinolin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2-Amino-2-(quinolin-3-yl)ethan-1-ol exerts its effects involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminoethanol moiety can form hydrogen bonds with proteins, affecting their structure and function. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the aminoethanol moiety.
2-Aminoquinoline: Similar to 2-Amino-2-(quinolin-3-yl)ethan-1-ol but without the ethanol group.
Quinolin-3-ylmethanol: Contains a hydroxymethyl group instead of an aminoethanol group.
Uniqueness: this compound is unique due to the presence of both an amino group and an ethanol group attached to the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-2-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2 |
InChI Key |
AUOKKHGRUJEZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CO)N |
Origin of Product |
United States |
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